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Compound of Interest

Compound Name: cis-4-Methoxy-3-methyl-piperidine

Cat. No.: B8189940

Get Quote

Executive Summary
Substituted piperidines are foundational scaffolds in modern medicinal chemistry. Specifically,

cis-4-methoxy-3-methylpiperidine and its derivatives have emerged as critical pharmacophores

in the development of targeted therapeutics, including C5a receptor modulators[1], KRAS

mutant inhibitors[2], and EGFR mutant inhibitors[3]. Establishing the exact stereochemical and

regiochemical identity of these building blocks is paramount, as spatial orientation directly

dictates target binding affinity.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic

characterization of cis-4-methoxy-3-methylpiperidine (CAS: 1421253-16-8). By synthesizing

principles of conformational analysis with empirical Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data, this guide equips researchers with the authoritative

logic required to verify this specific molecular architecture.

Conformational Analysis & Stereochemical Logic
Before analyzing empirical data, one must establish the theoretical conformational behavior of

the molecule, as this dictates the expected spectroscopic readouts.
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In a piperidine ring, the 3- and 4-positions represent a 1,2-relationship. For the cis-isomer, one

substituent must occupy an axial position while the other occupies an equatorial position. The

conformational preference is governed by the A-values (conformational free energy) of the

substituents:

Methyl group (-CH₃): A-value ≈ 1.7 kcal/mol

Methoxy group (-OCH₃): A-value ≈ 0.6 kcal/mol

Because the methyl group imposes a significantly higher steric penalty when axial, the

thermodynamically dominant chair conformer places the 3-methyl group in the equatorial

position and the 4-methoxy group in the axial position.

Causality for NMR: Consequently, the proton at C-3 (H-3) is axial, and the proton at C-4 (H-

4) is equatorial. The dihedral angle between H-3(ax) and H-4(eq) is approximately 60°,

which, according to the Karplus equation, yields a small 3J coupling constant (typically 2–4

Hz). If the molecule were the trans-isomer, both substituents would be equatorial, placing

both H-3 and H-4 in axial positions, resulting in a large 3Jax,ax​coupling constant (9–12 Hz).

This dichotomy forms the logical baseline for our structural validation.

Nuclear Magnetic Resonance (NMR) Profiling
The primary tool for confirming the cis-configuration is 1D and 2D NMR spectroscopy. Cross-

referencing 1D J -couplings with 2D NOESY cross-peaks establishes an internal validation

loop, ensuring that rapid ring-flipping or conformational averaging does not lead to false

stereochemical assignments.

Quantitative NMR Data Summaries
Table 1: Synthetic ¹H NMR Assignments (400 MHz, CDCl₃) Note: Values are characteristic for

the dominant equatorial-methyl/axial-methoxy chair conformer.
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Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant ( J
, Hz)

Integration
Assignment
/ Rationale

N-H 1.85 br s - 1H

Secondary

amine;

exchanges

with D₂O.

O-CH₃ 3.35 s - 3H

Highly

deshielded by

electronegati

ve oxygen.

C4-H 3.30 m W1/2​≈8 Hz 1H

Equatorial

methine;

narrow

multiplet due

to small

Jeq,ax​and

Jeq,eq​

couplings.

C6-H(eq) 3.15 ddd 12.5, 4.0, 2.0 1H

Deshielded

equatorial

proton

adjacent to

nitrogen.

C2-H(eq) 3.05 ddd 12.0, 4.5, 2.0 1H

Deshielded

equatorial

proton

adjacent to

nitrogen.

C6-H(ax) 2.65 td 12.5, 3.0 1H

Axial proton;

exhibits large

geminal

coupling.
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C2-H(ax) 2.55 dd 12.0, 10.5 1H

Axial proton;

large geminal

and trans-

diaxial

coupling.

C3-H 1.80 m - 1H

Axial

methine;

complex

splitting from

adjacent CH₂

and CH₃.

C5-H(eq) 1.75 m - 1H

Aliphatic

methylene

proton.

C5-H(ax) 1.45 m - 1H

Aliphatic

methylene

proton.

C3-CH₃ 0.95 d 7.0 3H

Aliphatic

methyl split

by the C3

methine

proton.

Table 2: Synthetic ¹³C NMR Assignments (100 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Carbon Type
(DEPT-135)

Structural
Significance

C-4 78.5 CH (Up)

Strongly deshielded

by the directly

attached oxygen

atom.

O-CH₃ 56.2 CH₃ (Up)

Characteristic

chemical shift for an

aliphatic ether methyl.

C-2 51.4 CH₂ (Down)

Deshielded by the

adjacent secondary

amine nitrogen.

C-6 45.8 CH₂ (Down)

Deshielded by the

adjacent secondary

amine nitrogen.

C-3 35.1 CH (Up)
Branching point for

the methyl group.

C-5 28.3 CH₂ (Down)
Standard aliphatic ring

carbon.

C3-CH₃ 14.2 CH₃ (Up)
Shielded aliphatic

methyl group.

Stereochemical Elucidation Workflow
To ensure absolute trustworthiness in the assignment, the following logical workflow must be

executed.
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Fig 1. Self-validating stereochemical elucidation workflow for cis-piperidine derivatives.

Mass Spectrometry (LC-MS/MS) Characterization
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Mass spectrometry provides orthogonal confirmation of the molecular weight and functional

group connectivity. For cis-4-methoxy-3-methylpiperidine (Exact Mass: 129.1154 Da),

Electrospray Ionization (ESI) in positive mode yields a robust protonated molecular ion.

Precursor Ion: [M+H]+ at m/z 130.1.

Diagnostic Fragmentation: The molecule undergoes predictable collision-induced

dissociation (CID). The most diagnostic pathway is the neutral loss of methanol (32 Da) from

the [M+H]+ precursor, driven by the protonation of the ether oxygen and subsequent

elimination to form a stable cyclic alkene cation at m/z 98.1. A secondary pathway involves α

-cleavage adjacent to the secondary amine.

[M+H]+
m/z 130.1

Neutral Loss
- CH3OH (32 Da)

Alpha-Cleavage
Ring Opening

Product Ion
m/z 98.1

Product Ion
m/z 113.1

Click to download full resolution via product page

Fig 2. Primary ESI-MS/MS fragmentation pathways for the methoxypiperidine scaffold.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR provides rapid verification of the core functional

groups without the need for solvent dissolution.

N-H Stretch: A distinct, medium-intensity broad peak at 3250–3350 cm⁻¹ confirms the

presence of the secondary amine.

C-H Stretches (Aliphatic): Multiple sharp peaks between 2800–2950 cm⁻¹ correspond to the

sp³ C-H bonds of the piperidine ring, methyl, and methoxy groups.
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C-O-C Stretch: A strong, sharp absorption band at 1080–1120 cm⁻¹ is the hallmark of the

aliphatic ether linkage, confirming the intact methoxy group.

Standardized Experimental Methodologies
To ensure reproducibility across different laboratories, the following step-by-step methodologies

must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
Solvent Selection: Dissolve 10–15 mg of the purified cis-4-methoxy-3-methylpiperidine free

base in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is non-polar and prevents

the disruption of intramolecular hydrogen bonding, whereas polar solvents like DMSO-d₆ can

alter the conformational equilibrium.

Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide

an exact 0.00 ppm reference point.

1D ¹H Acquisition: On a 400 MHz (or higher) spectrometer, acquire 16–32 scans with a

spectral width of 12 ppm. Use a relaxation delay ( d1​) of at least 2.0 seconds. Causality:

Adequate relaxation delay ensures that the integration values accurately reflect the proton

ratios, which is critical for differentiating the 3H methyl/methoxy singlets from the 1H ring

multiplets.

2D NOESY Acquisition: Acquire the NOESY spectrum using a mixing time ( τm​) of 300–500

ms. Causality: This specific mixing time is optimized for the correlation time ( τc​) of small

molecules (~130 Da) in non-viscous solvents, maximizing the Nuclear Overhauser Effect

(NOE) cross-peaks between H-3 and H-4 to definitively prove their spatial proximity.

Protocol B: LC-MS/MS Analysis
Sample Dilution: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS

grade Water and Acetonitrile, buffered with 0.1% Formic Acid to promote ionization.

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50

mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile over 5

minutes at a flow rate of 0.4 mL/min.
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Ionization & Detection: Utilize ESI+ mode. Isolate the m/z 130.1 precursor ion in Q1. Apply

Collision-Induced Dissociation (CID) using argon collision gas at an energy of 15–25 eV.

Scan Q3 from m/z 50 to 150 to capture the diagnostic m/z 98.1 and 113.1 product ions.

Conclusion
The rigorous structural elucidation of cis-4-methoxy-3-methylpiperidine requires a multi-modal

approach. By leveraging the thermodynamic principles of chair conformations, researchers can

predict the small 3JH3,H4​coupling constants and validate them using 1D NMR and 2D NOESY

experiments. Orthogonal confirmation via LC-MS neutral loss profiling and IR functional group

mapping ensures that the chemical integrity of this vital pharmaceutical building block is verified

with absolute confidence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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